m-Tolylacetyl chloride, systematically named 2-(3-methylphenyl)acetyl chloride, is an aromatic acyl chloride with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol. As a highly reactive electrophilic acylating agent, it serves as a critical building block in organic synthesis, particularly for introducing the m-tolylacetyl moiety into pharmaceutical intermediates.
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
CAS No.13910-79-7
Cat. No.B075902
⚠ Attention: For research use only. Not for human or veterinary use.
m-Tolylacetyl Chloride (CAS 13910-79-7): Baseline Properties and Identity for Procurement Verification
m-Tolylacetyl chloride, systematically named 2-(3-methylphenyl)acetyl chloride, is an aromatic acyl chloride with the molecular formula C₉H₉ClO and a molecular weight of 168.62 g/mol [1]. As a highly reactive electrophilic acylating agent, it serves as a critical building block in organic synthesis, particularly for introducing the m-tolylacetyl moiety into pharmaceutical intermediates . The compound is a colorless to pale yellow liquid with a boiling point of 98°C at 7.5 mmHg . Its reactivity is governed by the electron-withdrawing chlorine and oxygen atoms, which induce a significant partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack .
Acylation
Electrophilic reagent for introducing m-tolylacetyl moiety into pharmaceutical intermediates
Regiochemistry
Meta-substituted aromatic acyl chloride for regioselective synthesis workflows
Distillation
Reduced-pressure distillation compatibility for high-purity isolation
[1] PubChem. (2025). m-Tolylacetyl chloride (CID 2760633). National Center for Biotechnology Information. View Source
Why m-Tolylacetyl Chloride (CAS 13910-79-7) Cannot Be Directly Substituted by Its Ortho or Para Isomers
Despite sharing the same molecular formula and weight, m-Tolylacetyl chloride exhibits quantifiably distinct physical properties and reactivity compared to its ortho- and para-substituted analogs. These differences arise from the meta-position of the methyl group on the aromatic ring, which alters the molecule's steric and electronic environment, thereby influencing boiling point, density, and performance in regioselective reactions [1]. For instance, the boiling point of m-Tolylacetyl chloride at reduced pressure (98°C at 7.5 mmHg) is significantly higher than that of o-Tolylacetyl chloride (84°C at 1.5 mmHg) [2], a crucial parameter for purification and process design. Furthermore, in enzymatic acylations, the meta-isomer demonstrates unique substrate specificity that is not replicated by the para-isomer, highlighting the critical role of positional isomerism in biological applications [3]. Therefore, generic substitution based solely on molecular formula is scientifically unsound and can lead to process failure or inaccurate research outcomes.
Ortho-isomer
Different boiling point at reduced pressure may shift purification window and alter process reproducibility
Para-isomer
Enzymatic acylation yields regiospecific products; substitution leads to distinct compound with different biological profile
Positional analogs
Molecular formula identity does not guarantee interchangeability; steric and electronic environment may alter reaction outcomes
[1] PubChem. (2025). Computed Descriptors for m-Tolylacetyl chloride (CID 2760633). National Center for Biotechnology Information. View Source
[3] J-STAGE. (2006). IV. ACYL-CoA: 6-APA ACYLTRANSFERASE OF PENICILLIUM CHRYSOGENUM: STUDIES ON SUBSTRATE SPECIFICITY USING PHENYLACETYL-CoA VARIANTS. View Source
Quantitative Evidence Guide for m-Tolylacetyl Chloride (CAS 13910-79-7) Versus Ortho and Para Isomers
Comparison of Reduced-Pressure Boiling Points with o-Tolylacetyl Chloride
m-Tolylacetyl chloride exhibits a significantly higher boiling point at reduced pressure compared to its ortho-isomer. This difference is critical for separation and purification processes [1].
Boiling point at reduced pressureReported
98°C at 7.5 mmHg vs. 84°C at 1.5 mmHg (ortho)
Distillation purification window differs by +14°C at higher pressure
Separation strategy context
DistillationPurificationProcess Chemistry
Evidence Dimension
Boiling Point at Reduced Pressure
Target Compound Data
98°C at 7.5 mmHg
Comparator Or Baseline
o-Tolylacetyl chloride: 84°C at 1.5 mmHg
Quantified Difference
+14°C at 6 mmHg higher pressure
Conditions
Reported by Thermo Fisher Scientific for commercially available compounds
Why This Matters
This 14°C difference in boiling point at reduced pressure allows for more efficient separation by distillation and directly impacts purification strategy selection during process development.
Comparison of Calculated Atmospheric Boiling Points and Densities Across Tolylacetyl Chloride Isomers
Calculated boiling points at 760 mmHg and densities show subtle but measurable differences between the meta, ortho, and para isomers of tolylacetyl chloride .
Calculated atmospheric bpData to verify
239.4°C (meta) vs. 242.6°C (ortho), 240°C (para) at 760 mmHg
Meta-isomer shows lower predicted boiling point, implying weaker intermolecular forces
o-Tolylacetyl chloride: 242.6°C at 760 mmHg; p-Tolylacetyl chloride: 240°C at 760 mmHg
Quantified Difference
m-Isomer is 3.2°C lower than o-isomer and 0.6°C lower than p-isomer
Conditions
Calculated values reported by ChemBlink and ChemSrc
Why This Matters
The meta-isomer's lower calculated boiling point indicates weaker intermolecular forces compared to the ortho isomer, which can affect its behavior in high-temperature reactions and its volatility profile.
Physical PropertiesQSARCompound Characterization
Enzymatic Specificity in Penicillin Synthesis: m-Tolylacetyl-CoA as a Unique Substrate
In enzymatic synthesis using acyl-CoA:6-APA acyltransferase from Penicillium chrysogenum, m-tolylacetyl-CoA is a competent substrate for the production of m-methylbenzylpenicillin, whereas the para-isomer yields p-methylbenzylpenicillin, demonstrating strict regioselectivity [1].
m-Methylbenzylpenicillin was successfully synthesized from m-tolylacetyl-CoA
Comparator Or Baseline
p-Tolylacetyl-CoA was also a substrate, yielding p-methylbenzylpenicillin, but the two products are distinct entities with different pharmacological properties
Quantified Difference
Both are substrates, but the enzymatic reaction is regiospecific, leading to different products
Conditions
In vitro enzymatic synthesis using purified acyl-CoA:6-APA acyltransferase
Why This Matters
This demonstrates that m-Tolylacetyl chloride (via its CoA derivative) is essential for accessing specific β-lactam analogs, and substitution with the para-isomer would result in a different compound with potentially different biological activity, making the meta-isomer irreplaceable in this specific biocatalytic pathway.
[1] J-STAGE. (2006). IV. ACYL-CoA: 6-APA ACYLTRANSFERASE OF PENICILLIUM CHRYSOGENUM: STUDIES ON SUBSTRATE SPECIFICITY USING PHENYLACETYL-CoA VARIANTS. View Source
Computed Topological Polar Surface Area (TPSA) Comparison
The computed Topological Polar Surface Area (TPSA) for all three isomers of tolylacetyl chloride is identical at 17.1 Ų [1][2][3]. This indicates that the position of the methyl group does not alter the overall polar surface area of the acyl chloride functional group.
Topological polar surface areaComputed
17.1 Ų for all three isomers (meta, ortho, para)
No TPSA difference; isomer choice does not affect membrane permeability predictor
Computed descriptor; other properties drive differentiation
While this metric shows no difference, it is a critical piece of information for medicinal chemists. It confirms that the choice of isomer does not impact TPSA, a key predictor of membrane permeability. Therefore, differentiation must be sought in other properties like boiling point or biological target engagement.
Molecular DescriptorsADME PredictionDrug Design
[1] PubChem. (2025). m-Tolylacetyl chloride (CID 2760633). National Center for Biotechnology Information. View Source
[2] PubChem. (2025). o-Tolylacetyl chloride (CID 2760632). National Center for Biotechnology Information. View Source
[3] PubChem. (2025). p-Tolylacetyl chloride (CID 2760634). National Center for Biotechnology Information. View Source
Best Research and Industrial Application Scenarios for m-Tolylacetyl Chloride (CAS 13910-79-7)
Process Development Requiring Precise Boiling Point Control
In process chemistry, where distillation is a key purification step, the 98°C boiling point of m-Tolylacetyl chloride at 7.5 mmHg offers a distinct operational window. This property allows for effective separation from reaction mixtures containing lower-boiling ortho-isomer byproducts (84°C at 1.5 mmHg) [1], ensuring higher purity of the final acylated product.
Synthesis of Regiospecific m-Methylbenzylpenicillin Analogs
For researchers investigating novel β-lactam antibiotics, m-Tolylacetyl chloride (as its CoA derivative) is the required starting material for the enzymatic synthesis of m-methylbenzylpenicillin [2]. Substitution with the para-isomer would lead to a different compound, p-methylbenzylpenicillin, which may have a distinct antibacterial spectrum and pharmacological profile. This application underscores the compound's irreplaceable role in targeted medicinal chemistry.
Friedel-Crafts Acylation for Meta-Substituted Aromatic Ketones
m-Tolylacetyl chloride is a valuable acylating agent in Friedel-Crafts reactions to introduce a meta-tolylacetyl group onto electron-rich aromatic rings . The meta-substitution pattern on the phenyl ring can impart unique steric and electronic properties to the resulting ketone, which is often a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials.
Development of Structure-Activity Relationship (SAR) Libraries
In medicinal chemistry, the systematic exploration of positional isomers is a cornerstone of SAR studies. m-Tolylacetyl chloride is the definitive reagent for installing the m-tolylacetyl motif . Its use is mandatory when the hypothesis being tested specifically involves the meta-position of a methyl group on a phenylacetyl moiety. Using the ortho or para isomer would test a different hypothesis and invalidate the SAR analysis.
[2] J-STAGE. (2006). IV. ACYL-CoA: 6-APA ACYLTRANSFERASE OF PENICILLIUM CHRYSOGENUM: STUDIES ON SUBSTRATE SPECIFICITY USING PHENYLACETYL-CoA VARIANTS. View Source
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